molecular formula C12H17Cl3N2 B3027482 1-(2,4-Dichlorobenzyl)piperidin-3-amine hydrochloride CAS No. 1289387-60-5

1-(2,4-Dichlorobenzyl)piperidin-3-amine hydrochloride

Cat. No. B3027482
M. Wt: 295.6
InChI Key: MPPFKTNTWXWVDF-UHFFFAOYSA-N
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Description

“1-(2,4-Dichlorobenzyl)piperidin-3-amine hydrochloride” is a chemical compound with the molecular formula C12H17Cl3N2 . It has an average mass of 295.636 Da and a monoisotopic mass of 294.045746 Da . This compound is offered by several suppliers, including Benchchem and Smolecule.

Scientific Research Applications

Synthesis and Structural Analysis

  • Crystal Structure and Theoretical Studies : Kumar et al. (2020) explored the crystal structure of a closely related compound, (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, using single-crystal X-ray diffraction and density functional theory (DFT) methods. The study highlights the compound's crystallinity and structural properties (Kumar et al., 2020).

Chemical Reactions and Synthesis Methods

  • Synthesis via Nucleophile-Promoted Alkyne-Iminium Ion Cyclizations : Arnold et al. (2003) describe the synthesis of (E)-1-benzyl-3-(1-iodoethylidene)piperidine, providing insights into the chemical reactions and methods for synthesizing piperidine derivatives (Arnold et al., 2003).

  • Conformational Study of Piperidine Derivatives : In another study, Ramalingan et al. (2012) investigated the conformation of a piperidine derivative, highlighting the importance of the piperidine ring and its substituents in determining molecular conformation (Ramalingan et al., 2012).

  • Microwave-Assisted Synthesis of Piperidine Containing Compounds : Merugu et al. (2010) reported the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, demonstrating a novel synthesis approach and potential applications in drug development (Merugu, Ramesh, & Sreenivasulu, 2010).

Molecular Interaction and Spectroscopic Analysis

  • Spectroscopic Characterization and Quantum Chemical Studies : Fatma et al. (2017) conducted a comprehensive study on a piperidine derivative, including X-ray crystallography, DFT analysis, and spectroscopic characterization, offering a detailed view of the molecular interactions and properties (Fatma et al., 2017).

  • Infrared Spectroscopic Study on CO2 Absorption : Robinson, McCluskey, and Attalla (2011) investigated the reaction between CO2 and piperidine derivatives using attenuated total reflectance FTIR spectroscopy. This study highlights the potential application of piperidine derivatives in CO2 capture and absorption studies (Robinson, McCluskey, & Attalla, 2011).

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]piperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2.ClH/c13-10-4-3-9(12(14)6-10)7-16-5-1-2-11(15)8-16;/h3-4,6,11H,1-2,5,7-8,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPFKTNTWXWVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=C(C=C2)Cl)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorobenzyl)piperidin-3-amine hydrochloride

CAS RN

1289387-60-5
Record name 3-Piperidinamine, 1-[(2,4-dichlorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289387-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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